N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is explored for use in materials science, particularly in the development of organic electroluminescent materials for devices like OLEDs
Mechanism of Action
The mechanism of action of N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or modulate ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives such as:
- 6-Phenyl-6H-dibenzo[C,E][1,2]thiazine-5,5-dioxide
- 5,6-Diphenyl-5,6-dihydro-dibenz[C,E][1,2]azaphosphorin
Uniqueness
Its isobutylcarbamoyl and carboxamide groups play a crucial role in its interaction with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
6-methyl-N-[2-(2-methylpropylcarbamoyl)phenyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c1-16(2)15-26-25(30)19-9-4-6-10-21(19)27-24(29)17-12-13-22-20(14-17)18-8-5-7-11-23(18)33(31,32)28(22)3/h4-14,16H,15H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
SINFQXNALXKNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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